4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Description
4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a pyrimidine ring. Key structural elements include:
- Pyrrolo[2,3-b]pyridine scaffold: A bicyclic system known for its role in kinase inhibition, particularly in targeting JAK3 and ALK kinases .
- Morpholine-substituted pyrimidine: The 6-morpholino group enhances solubility and metabolic stability, common in kinase inhibitors .
- Cyclopentylamine substituent: Introduced at the 6-position of the pyrrolo[2,3-b]pyridine, this group likely improves target specificity and pharmacokinetic properties .
This compound is hypothesized to act as a kinase inhibitor, leveraging its structural resemblance to known JAK3 inhibitors (e.g., ritlecitinib derivatives) and ALK inhibitors .
Properties
Molecular Formula |
C20H25N7O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C20H25N7O/c21-20-24-16(12-18(26-20)27-7-9-28-10-8-27)15-11-17(23-13-3-1-2-4-13)25-19-14(15)5-6-22-19/h5-6,11-13H,1-4,7-10H2,(H2,21,24,26)(H2,22,23,25) |
InChI Key |
YUKARLTYXHEVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(C=CN3)C(=C2)C4=CC(=NC(=N4)N)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the morpholinopyrimidine moiety. The final step involves the cyclopentylation of the amine group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, into the molecule.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an inhibitor of various protein kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. The structure of 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine suggests it may similarly function as a VEGFR-2 inhibitor, potentially leading to reduced tumor vascularization and growth .
Protein Kinase Inhibition
The compound has been investigated for its ability to modulate protein kinase activity, which is essential for various cellular processes including cell division and metabolism. By inhibiting specific kinases, it may interfere with signaling pathways that are often dysregulated in cancer cells, thereby offering a targeted therapeutic approach .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Differences and Implications
Core Heterocycle Variations :
- The target compound’s pyrrolo[2,3-b]pyridine core (vs. pyrrolo[3,2-c]pyridine in ) alters ring topology, affecting binding pocket interactions in kinases.
- Pyrimidine derivatives (e.g., ) lack the fused bicyclic system, reducing kinase selectivity compared to pyrrolo-pyridine hybrids.
Substituent Effects: Morpholine vs. Cyclopentylamine vs. Piperidine: The cyclopentyl group (target) introduces steric bulk, possibly increasing selectivity for specific kinase isoforms compared to piperidine derivatives .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of the pyrimidine and pyrrolopyridine moieties (similar to ), whereas simpler pyrimidines (e.g., ) are synthesized via Ullmann or Buchwald-Hartwig couplings.
Physicochemical Properties
Research Findings
- Kinase Inhibition : The target compound’s pyrrolo[2,3-b]pyridine core aligns with JAK3 inhibitors (e.g., ritlecitinib), where the morpholine-pyrimidine moiety mimics ATP-binding site interactions .
- Selectivity : Cyclopentylamine may reduce off-target effects compared to methylpiperidine analogues (e.g., ), as observed in kinase profiling studies .
- Metabolic Stability : Morpholine derivatives (target, ) exhibit longer half-lives in vitro compared to methoxy-substituted compounds .
Biological Activity
The compound 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
This compound features a complex structure characterized by:
- A pyrrolo[2,3-b]pyridine core.
- A morpholinopyrimidine moiety.
- A cyclopentyl substituent.
Its molecular formula is with a molecular weight of approximately 379.5 g/mol .
Research indicates that this compound acts primarily as an inhibitor of specific kinases , which are critical in tumor growth and proliferation. Notably, it has been identified as an inhibitor of KIF18A , a kinesin motor protein implicated in mitotic processes . The inhibition of KIF18A can disrupt cancer cell division, making this compound a candidate for targeted cancer therapies.
Antitumor Properties
The biological evaluation of this compound has shown promising results in various studies:
-
Inhibition of Tumor Cell Proliferation :
- Studies have demonstrated that the compound effectively inhibits the proliferation of cancer cell lines expressing folate receptors. For example, it was found to be more potent than related compounds in inhibiting the growth of IGROV1 human tumor cells .
- In vivo studies using SCID mice with IGROV1 tumors indicated that this compound could significantly reduce tumor size compared to controls .
-
Mechanistic Insights :
- The compound has been shown to deplete cellular ATP pools, which is indicative of its impact on energy metabolism within cancer cells .
- Binding affinity studies suggest that it interacts with specific protein targets involved in cellular signaling pathways, which can be assessed through biochemical assays like enzyme inhibition assays and surface plasmon resonance .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key attributes:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(6-(2-Aminopyrimidin-5-yl)-2-morpholinopyrimidin-4-yl)quinolin-3-amine | Contains quinoline instead of pyridine | Broader spectrum against different kinases |
| N-cyclopropyl-6-(3R)-3-methylmorpholin-4-yl]-2-[1H-pyrrolo[2,3-b]pyridin-4-yl]pyrimidin-4-amine | Cyclopropyl substituent | Different ring strain may affect biological activity |
| N-(6-amino-pyridin-3-yl)-2-morpholinopyrimidin-4-yl | Lacks the pyrrolo structure | Simpler structure may result in different pharmacodynamics |
These comparisons highlight how the unique combination of structural features in 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine contributes to its distinct biological activities and therapeutic potential .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vitro Studies :
- In Vivo Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Morpholine incorporation : Refluxing intermediates with morpholine (0.01 mol) and formaldehyde (0.02 mol) in ethanol for 10 hours, followed by solvent removal under reduced pressure .
- Cyclopentylamine substitution : Use of Buchwald-Hartwig amination with palladium catalysts to attach the cyclopentyl group.
- Yield optimization : Temperature control (80–100°C) and solvent selection (DMF or acetic acid) are critical to minimize side reactions .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Approach :
- NMR analysis : -NMR peaks at δ 3.36–3.92 ppm confirm morpholine protons, while δ 5.45–8.28 ppm correspond to aromatic protons in the pyrrolopyridine core .
- Mass spectrometry : HRMS (ESI) should match the calculated molecular weight (e.g., 375.1816 for CHNO) .
- IR spectroscopy : Bands at 1244 cm (C-O-C stretching) and 1588 cm (C=N stretching) validate morpholine and pyrimidine groups .
Q. What solvent systems are suitable for solubility and stability studies?
- Guidelines :
- Polar aprotic solvents : DMSO or DMF enhance solubility for biological assays but may degrade the compound under prolonged storage.
- Storage : Long-term stability requires a cool, dry environment (<4°C) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the morpholine substituent influence structure-activity relationships (SAR) in kinase inhibition assays?
- Experimental design :
- Comparative SAR : Replace morpholine with piperazine or thiomorpholine to assess kinase selectivity (e.g., EGFR vs. VEGFR2). Activity loss (>50%) occurs with bulkier substituents, as shown in pyrazolo[3,4-d]pyrimidine analogs .
- Crystallography : X-ray data (e.g., dihedral angles of 12.8° between pyrimidine and phenyl planes) reveal conformational preferences critical for target binding .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Analysis framework :
- Assay normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate IC values.
- Data discordance : Discrepancies in IC (e.g., 0.1 µM vs. 1.2 µM) may arise from polymorphic forms, as seen in N-(4-chlorophenyl)-pyrimidine derivatives .
- Validation : Repeat assays under standardized conditions (pH 7.4, 37°C) with ATP concentrations adjusted to physiological levels (1 mM) .
Q. How can computational modeling predict the compound’s interaction with ATP-binding pockets?
- Methodology :
- Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 1M17 for EGFR). The morpholine group forms hydrogen bonds with Asp831, while the cyclopentyl moiety occupies hydrophobic pockets .
- MD simulations : 100-ns trajectories assess binding stability; RMSD <2 Å indicates robust interactions .
Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?
- Critical issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
